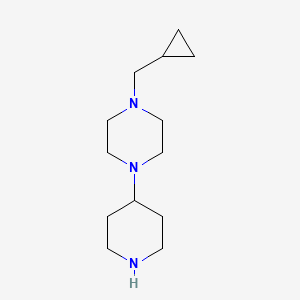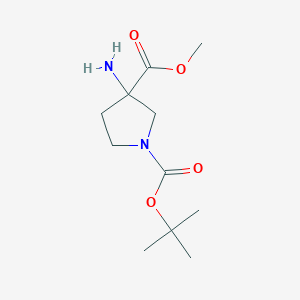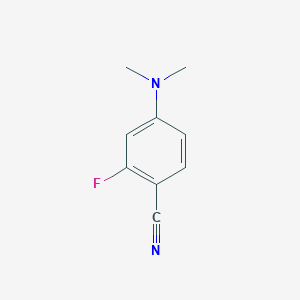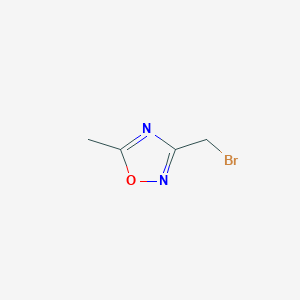
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Overview
Description
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine (CPMPP) is a synthetic compound that has been used in various scientific research applications. CPMPP is a cyclic amine derivative with a piperazine ring and a cyclopropylmethyl group. It is a white crystalline solid that is soluble in water and is used as a catalyst in organic syntheses. CPMPP has been used in various scientific research applications, including drug development, biochemistry, and biotechnology.
Scientific Research Applications
1. Synthesis of CGRP Receptor Inhibitor
(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective, and economical synthesis of this compound's hydrochloride salt was developed. The synthesis involved either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process for the chiral indazolyl amino ester subunit, showcasing the significance of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine in the development of receptor antagonists (Cann et al., 2012).
2. Design and Synthesis of α1-AR Antagonists
1-(Benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine compounds, designed and synthesized as potential α1-AR antagonists, illustrate the pivotal role of piperazine derivatives in the creation of new compounds with antagonist activities. The biological assay results indicated that some of these compounds demonstrated strong α1-AR antagonistic activity, thereby highlighting the versatility of piperazine derivatives in medicinal chemistry (Li et al., 2008).
3. Novel Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm and MurB Inhibitors
Bis(pyrazole-benzofuran) hybrids connected via a piperazine moiety were synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated strong antibacterial efficacy and biofilm inhibition activities. This emphasizes the application of piperazine derivatives in developing antibacterial agents with the potential to address drug resistance and biofilm-related issues (Mekky & Sanad, 2020).
4. Synthesis and Docking Studies of Piperazine-1-yl-1H-indazole Derivatives
Piperazine-1-yl-1H-indazole derivatives, known for their role in medicinal chemistry, were synthesized and characterized by spectral analysis. The docking studies for these compounds further elucidate their importance in drug design and molecular interaction studies. This highlights the critical role of piperazine derivatives in the synthesis of compounds with potential medicinal properties (Balaraju et al., 2019).
properties
IUPAC Name |
1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWBUYBPSBFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)


